Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-
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Overview
Description
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out without solvents at room temperature or with heat, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as solvent-free reactions and the use of catalysts like triethylamine in boiling ethanol are employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include phenacyl bromide, triethylamine, and other bidentate reagents. Reaction conditions vary from room temperature to boiling ethanol, depending on the desired product .
Major Products
The major products formed from these reactions include various heterocyclic compounds and substituted derivatives, which are of significant interest for their biological activities .
Scientific Research Applications
Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- exerts its effects involves inducing apoptosis and cell cycle arrest. This is primarily mediated through the activation of the p53 protein, which binds to target genes such as pro-apoptotic Bax protein, inhibiting cell cycle progression and triggering apoptosis . The intrinsic pathway of apoptosis is closely regulated by the B-cell lymphoma 2 (Bcl-2) family of intracellular proteins .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares a similar indene structure but lacks the quinoline moiety.
Acetamide, N-(2,3-dihydro-1-hydroxy-3,3-dimethyl-2-oxo-1H-indol-6-yl)-: Another similar compound with an indole derivative instead of quinoline.
Uniqueness
What sets Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]- apart is its unique combination of quinoline and indene structures, which contribute to its potent biological activities and potential therapeutic applications .
Properties
CAS No. |
67905-54-8 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-5-yl]acetamide |
InChI |
InChI=1S/C20H14N2O4/c1-10(23)21-12-6-7-13-14(9-12)20(26)17(19(13)25)18-16(24)8-11-4-2-3-5-15(11)22-18/h2-9,17,24H,1H3,(H,21,23) |
InChI Key |
PJFVJUNLDVPCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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